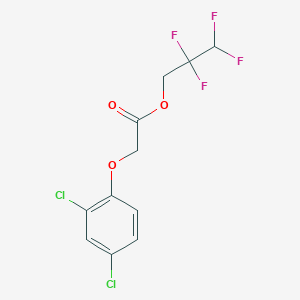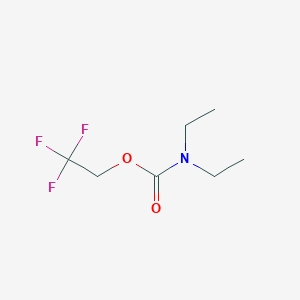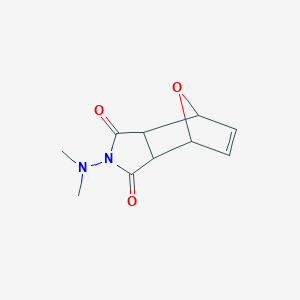
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate is a chemical compound with a complex structure that includes a pteridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate typically involves the reaction of a pteridine derivative with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pteridine attacks the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4,7-trione derivatives, while reduction can yield pteridine-2,4,7-triol derivatives.
科学的研究の応用
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved .
類似化合物との比較
Similar Compounds
Pteridine: A basic structure similar to ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate but lacks the ethyl ester group.
Folic Acid: Contains a pteridine ring but has additional functional groups that confer different biological activities.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl ester group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other pteridine derivatives .
特性
CAS番号 |
33350-18-4 |
|---|---|
分子式 |
C10H11N5O4 |
分子量 |
265.23 |
IUPAC名 |
ethyl 2-(2-amino-4,7-dioxo-3,8-dihydropteridin-6-yl)acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-5(16)3-4-8(17)13-7-6(12-4)9(18)15-10(11)14-7/h2-3H2,1H3,(H4,11,13,14,15,17,18) |
InChIキー |
WIRZDQXKDYQIEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
正規SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-bromophenyl)methoxy]benzohydrazide](/img/structure/B1655149.png)





![3,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1655160.png)
![4-[(dimethylhydrazinylidene)methyl]-N,N-dimethylaniline](/img/structure/B1655161.png)
![N-dibenzofuran-3-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine](/img/structure/B1655164.png)

